molecular formula C10H16N5Na2O14P3 B1340535 Adenosine 5'-triphosphate disodium salt hydrate CAS No. 34369-07-8

Adenosine 5'-triphosphate disodium salt hydrate

Cat. No.: B1340535
CAS No.: 34369-07-8
M. Wt: 569.16 g/mol
InChI Key: NTBQNWBHIXNPRU-MSQVLRTGSA-L
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Description

Adenosine 5’-triphosphate disodium salt is a nucleotide that plays a crucial role in cellular energy transfer. It is often referred to as the “energy currency” of the cell because it stores and transports chemical energy within cells. This compound is involved in various biological processes, including muscle contraction, nerve impulse propagation, and chemical synthesis .

Mechanism of Action

Target of Action

Adenosine 5’-triphosphate (ATP) disodium salt, also known as ATP disodium salt hydrate, is a central component of energy storage and metabolism in living organisms . It primarily targets various cellular processes, including respiration, biosynthetic reactions, active transport, and motility . ATP is also a substrate of many kinases involved in cell signaling and adenylate cyclase, which produces the secondary messenger cyclic adenosine monophosphate (cAMP) . Furthermore, ATP can act as an extracellular signaling molecule through interactions with specific purinergic receptors to mediate a variety of processes, including neurotransmission, inflammation, apoptosis, and bone remodeling .

Mode of Action

ATP is known as the “molecular currency” of intracellular energy transfer . It is able to store and transport chemical energy within cells . ATP also plays an important role in the synthesis of nucleic acids . ATP can be produced by various cellular processes, most typically in mitochondria by oxidative phosphorylation under the catalytic influence of ATP synthase .

Biochemical Pathways

ATP is involved in numerous biochemical pathways. It is synthesized in mitochondria by oxidative phosphorylation . ATP is also used in many cellular processes, including respiration, biosynthetic reactions, active transport, and motility . ATP is a substrate of many kinases involved in cell signaling and adenylate cyclase, which produces the secondary messenger cyclic adenosine monophosphate (cAMP) .

Pharmacokinetics

The pharmacokinetics of ATP disodium salt are complex due to its ubiquitous presence and central role in cellular metabolism. The efficiency of ATP extraction from tissues and cells is a major determinant of the accuracy of assays used to measure ATP levels . ATP cannot be stored, hence its consumption must closely follow its synthesis .

Result of Action

The action of ATP disodium salt results in the provision of metabolic energy to drive metabolic pumps . It serves as a coenzyme in a wide array of enzymatic reactions . Depletion of ATP is a sensitive marker of impaired cellular function and viability .

Action Environment

The action of ATP disodium salt is influenced by various environmental factors. For instance, the efficiency of ATP extraction can be affected by the protein concentration of the tissue from which it is being extracted . Additionally, ATP disodium salt is sensitive to temperature and should be stored at -20°C .

Biochemical Analysis

Biochemical Properties

ATP disodium salt plays a pivotal role in biochemical reactions by acting as an energy donor. It interacts with various enzymes, proteins, and other biomolecules. For instance, ATP disodium salt is a substrate for kinases, which phosphorylate other molecules, and adenylate cyclase, which converts ATP to cyclic adenosine monophosphate (cAMP), a secondary messenger in signal transduction pathways . Additionally, ATP disodium salt provides the necessary energy for metabolic pumps and serves as a coenzyme in numerous enzymatic reactions .

Cellular Effects

ATP disodium salt significantly influences cellular processes. It is involved in cell signaling pathways, gene expression, and cellular metabolism. For example, ATP disodium salt is crucial for muscle contraction, nerve impulse propagation, and biosynthetic reactions . It also affects cell viability, proliferation, and death by regulating energy availability and signal transduction .

Molecular Mechanism

At the molecular level, ATP disodium salt stores and transports chemical energy within cells. It binds to various biomolecules, facilitating enzyme activation or inhibition. For instance, ATP disodium salt is hydrolyzed by ATP synthase during oxidative phosphorylation to produce energy . It also plays a role in the synthesis of nucleic acids and acts as a neurotransmitter .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ATP disodium salt can change over time. Its stability and degradation are crucial factors. ATP disodium salt solutions are mildly acidic and can degrade over time if not stored properly . Long-term studies have shown that ATP disodium salt can influence cellular functions such as energy metabolism and signal transduction over extended periods .

Dosage Effects in Animal Models

The effects of ATP disodium salt vary with different dosages in animal models. Studies have shown that higher doses can lead to increased blood flow and enhanced muscle performance . Excessive doses may result in toxic or adverse effects, such as impaired cellular function and metabolic imbalances .

Metabolic Pathways

ATP disodium salt is involved in several metabolic pathways, including glycolysis, the citric acid cycle, and oxidative phosphorylation . It interacts with enzymes like ATP synthase and serves as a coenzyme in various biochemical reactions. ATP disodium salt also affects metabolic flux and metabolite levels, playing a central role in energy metabolism .

Transport and Distribution

Within cells and tissues, ATP disodium salt is transported and distributed through specific transporters and binding proteins. It is primarily localized in the mitochondria, where it is synthesized and utilized for energy production . ATP disodium salt can also be found in the cytoplasm, where it participates in various cellular processes .

Subcellular Localization

ATP disodium salt is predominantly localized in the mitochondria, the powerhouse of the cell . It is also present in the cytoplasm and other organelles, where it plays a role in energy transfer and signal transduction. The subcellular localization of ATP disodium salt is regulated by targeting signals and post-translational modifications that direct it to specific compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

Adenosine 5’-triphosphate disodium salt can be synthesized through several methods. One common approach involves the enzymatic phosphorylation of adenosine diphosphate using adenosine triphosphate synthase. This process typically requires specific conditions, such as a pH of around 7.0 and the presence of magnesium ions .

Industrial Production Methods

In industrial settings, adenosine 5’-triphosphate disodium salt is often produced using microbial fermentation. Microorganisms such as Escherichia coli are genetically engineered to overproduce adenosine triphosphate, which is then extracted and purified .

Chemical Reactions Analysis

Types of Reactions

Adenosine 5’-triphosphate disodium salt undergoes various chemical reactions, including hydrolysis, phosphorylation, and oxidation-reduction reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include adenosine diphosphate, adenosine monophosphate, and inorganic phosphate .

Scientific Research Applications

Adenosine 5’-triphosphate disodium salt has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Adenosine diphosphate: A nucleotide that is a product of adenosine 5’-triphosphate hydrolysis and can be further hydrolyzed to adenosine monophosphate.

    Adenosine monophosphate: A nucleotide that is a product of adenosine diphosphate hydrolysis and is involved in various metabolic pathways.

    Nicotinamide adenine dinucleotide: A coenzyme involved in redox reactions and energy production.

Uniqueness

Adenosine 5’-triphosphate disodium salt is unique due to its central role in energy transfer within cells. Unlike other nucleotides, it has three phosphate groups, which store a significant amount of energy that can be readily released to fuel cellular processes .

Properties

CAS No.

34369-07-8

Molecular Formula

C10H16N5Na2O14P3

Molecular Weight

569.16 g/mol

IUPAC Name

disodium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate;hydrate

InChI

InChI=1S/C10H16N5O13P3.2Na.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;;1H2/q;2*+1;/p-2/t4-,6-,7-,10-;;;/m1.../s1

InChI Key

NTBQNWBHIXNPRU-MSQVLRTGSA-L

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)([O-])[O-])O)O)N.O.[Na+].[Na+]

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.O.[Na+].[Na+]

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)([O-])[O-])O)O)N.O.[Na+].[Na+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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